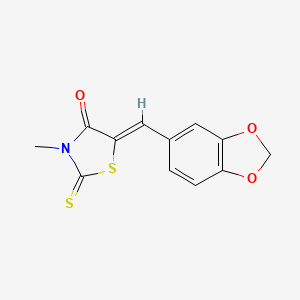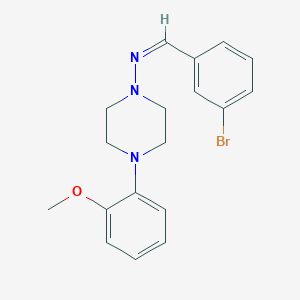![molecular formula C16H26N2O4 B3897091 methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate](/img/structure/B3897091.png)
methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate
Übersicht
Beschreibung
Methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. CMOP belongs to the class of pyrrolidine-based compounds and is synthesized through a complex chemical process.
Wirkmechanismus
The mechanism of action of methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate is not fully understood. However, it is believed to exert its biological and pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to possess anti-bacterial properties and has been investigated for its potential use in the treatment of bacterial infections. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-22-16(21)8-7-14(19)17-13-9-15(20)18(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJIECJZYNVDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1CC(=O)N(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897012.png)
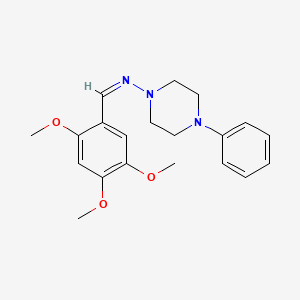
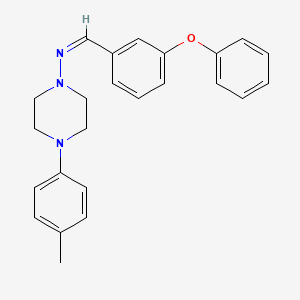
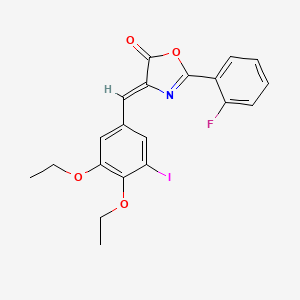
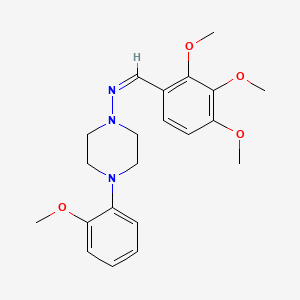
![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)
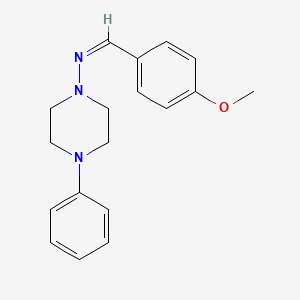
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897052.png)
![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897067.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)
